Cas no 449786-32-7 (2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide)

2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide
- AKOS024581906
- 2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- 449786-32-7
- CCG-311591
- 2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
- SR-01000570031-1
- N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
- F0541-0271
- SR-01000570031
-
- インチ: 1S/C20H18FN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26,27)12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
- InChIKey: FLJOFXRFQOXOBL-UHFFFAOYSA-N
- ほほえんだ: S1(CC2C(=C(NC(CC3C=CC(=CC=3)F)=O)N(C3C=CC=CC=3C)N=2)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 399.10529078g/mol
- どういたいしつりょう: 399.10529078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 89.4Ų
2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-0271-2μmol |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-3mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-15mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-25mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-10μmol |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-5μmol |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-5mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-10mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-20mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0541-0271-30mg |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide |
449786-32-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamideに関する追加情報
Introduction to 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide (CAS No. 449786-32-7)
The compound 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide, identified by its CAS number 449786-32-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a thieno[3,4-c]pyrazole core, which is known for its role in modulating various biological pathways.
Recent research has highlighted the importance of thieno[3,4-c]pyrazole derivatives in the development of novel pharmacological agents. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a 5,5-dioxo group in the molecular structure enhances the electrophilic character of the compound, making it more reactive in biological systems. This reactivity is crucial for its interaction with target enzymes and receptors, thereby influencing its pharmacological efficacy.
The fluorine atom at the 4-position of the phenyl ring is another critical feature of this compound. Fluorinated aromatic rings are frequently incorporated into pharmaceutical molecules due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. In this context, the fluorine substituent in 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide likely contributes to its enhanced pharmacokinetic properties. This modification can prevent rapid degradation by enzymes such as cytochrome P450 oxidases, thereby prolonging the compound's half-life in vivo.
The acetamide moiety at the 3-position of the thieno[3,4-c]pyrazole ring further contributes to the compound's pharmacological profile. Acetamides are well-known for their ability to act as bioisosteres in drug design, often replacing more traditional amide or carboxylic acid groups without significantly altering biological activity. The presence of this group may enhance solubility and improve membrane permeability, facilitating better absorption and distribution within the body.
Moreover, the methylphenyl substituent at the 2-position of the acetamide group adds another layer of complexity to the molecule's interactions with biological targets. Methylphenyl groups are commonly found in pharmaceuticals due to their ability to modulate receptor binding and enzyme inhibition. This substitution may enhance the compound's affinity for specific binding sites while minimizing off-target effects.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural features of 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide make it a promising candidate for such an approach. The combination of a thieno[3,4-c]pyrazole core with fluorine and methylphenyl substituents suggests potential applications in treating complex diseases that involve multiple pathological pathways.
In vitro studies have begun to explore the biological activity of this compound across various disease models. Initial findings indicate that it may exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, its structural similarity to known anticancer agents suggests potential efficacy in targeting tumor growth and proliferation mechanisms. These preliminary results are particularly exciting given the growing demand for novel therapeutics that can overcome resistance to existing treatments.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies are employed to ensure high yield and purity throughout each step. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are crucial for constructing the complex heterocyclic framework efficiently. The synthetic route also emphasizes minimizing side reactions to obtain a product that is suitable for further biological evaluation.
As research progresses,the potential applications of 2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-y lacetamide are expected to expand into new therapeutic areas。 Its unique structural features make it adaptable for use as a scaffold or lead compound in drug discovery programs targeting neurological disorders、metabolic diseases,and infectious diseases。 Collaborative efforts between synthetic chemists、biologists,and clinicians will be essential for translating these laboratory findings into clinical reality.
The development of new pharmaceuticals is often hampered by challenges such as poor solubility、rapid metabolism,and lack of selectivity。 However,the design principles behind this compound offer solutions to some of these issues through strategic functional group placement。 By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the optimization process and identify derivatives with improved pharmacological profiles。
In conclusion,the compound identified as CAS No 449786 -32 -7 represents a significant advancement in medicinal chemistry。 Its unique structural features、including a thieno[3,4-c]pyrazole core、fluorine substitution、and methylphenyl moiety,make it a versatile tool for drug discovery。 Ongoing research efforts aim to fully elucidate its biological activities and explore its potential as a therapeutic agent。 With continued innovation in synthetic methodologies and computational biology,this compound has the potential to contribute substantially to future medical treatments。
449786-32-7 (2-(4-fluorophenyl)-N-2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylacetamide) 関連製品
- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)
- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)




